Fosetyl

Fungicide Grapevine Downy Mildew EC50

Researchers managing Oomycete pathogens face resistance risks with single-site fungicides. Fosetyl addresses this with dual-mode action-direct antifungal activity plus host defense stimulation-and bidirectional systemic mobility. Key advantages: • EC50 of 0.50 ± 0.02 mM against P. viticola, ~2× more potent than potassium phosphonate fertilizers. • FRAC Code 33 classification with no confirmed field resistance, ideal for phenylamide rotation. • Foliar-applied fosetyl translocates to roots, protecting against soilborne Phytophthora. Sourced with ≥99% purity for consistent research outcomes.

Molecular Formula C2H6O3P+
Molecular Weight 109.04 g/mol
CAS No. 15845-66-6
Cat. No. B095085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFosetyl
CAS15845-66-6
Synonymsethyl phosphonate
monoethyl phosphonate
monoethylphosphonate
Molecular FormulaC2H6O3P+
Molecular Weight109.04 g/mol
Structural Identifiers
SMILESCCO[P+](=O)O
InChIInChI=1S/C2H5O3P/c1-2-5-6(3)4/h2H2,1H3/p+1
InChIKeyZUNGGJHBMLMRFJ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fosetyl Technical Baseline


Fosetyl (often formulated and studied as the aluminum salt, fosetyl-Al) is an organophosphorus systemic fungicide belonging to the phosphonate chemical class [1]. Its primary molecular target comprises Oomycete pathogens, including the genera Phytophthora, Pythium, and Plasmopara viticola [1]. The compound possesses a dual mode of action, exerting both a direct antifungal effect on the pathogen and an indirect effect via the stimulation of host plant defense mechanisms [2]. As the first developed phosphonate fungicide, it is characterized by high aqueous solubility and bidirectional systemic mobility within plant vascular tissues [3].

1
Phosphonate Fungicide Class
FRAC Code 33; systemic oomycete control
2
Dual Mode of Action
Direct antifungal + host defense stimulation
3
Bidirectional Systemic Mobility
Xylem and phloem translocation confirmed
4
Low Resistance Risk Profile
No confirmed field resistance since 1978

Fosetyl Generic Substitution Risks


Fosetyl's performance profile cannot be assumed equivalent to other phosphonates or alternative oomycete fungicides, as demonstrated by comparative studies across multiple pathogen systems. In head-to-head comparisons, fosetyl-Al exhibits lower in vitro EC50 values than potassium phosphonate fertilizers against grapevine downy mildew, indicating superior intrinsic activity [1]. Furthermore, while mefenoxam (a phenylamide) may provide comparable control of Pythium blight under specific conditions, the well-documented resistance risk to phenylamides makes fosetyl a critical component in resistance management strategies, owing to its complex, multi-site mode of action for which no confirmed field resistance has been reported [2][3]. Generic substitution fails to account for these quantifiable differences in intrinsic potency, systemic distribution, and resistance management value.

Target Attribute
Fosetyl-Al Profile
Generic Substitution Risk
Intrinsic Potency
Higher in vitro potency reported vs. phosphonate fertilizers
Potency differences may require rate adjustment; direct molar equivalence should not be assumed.
FRAC Mode of Action
Multi-site FRAC Code 33
Substitution with phenylamides (FRAC 4) may increase resistance risk; rotation value lost.
Metabolic Activation
In planta conversion to H3PO3
In vitro vs. in vivo potency can differ; direct phosphorous acid application may not replicate systemic distribution.

Fosetyl Comparative Efficacy Evidence


In Vitro Potency Against Downy Mildew

In a study evaluating direct antifungal effects on Plasmopara viticola (grapevine downy mildew), fosetyl-aluminium (FOS) exhibited greater inhibitory potency than a potassium phosphonate fertilizer (PK2). The mean EC50 for fosetyl-Al was 0.50 ± 0.02 mM, compared to 0.96 ± 0.45 mM for the potassium phosphonate fertilizer [1].

In Vitro Potency
Head-to-head
EC50 0.50 ± 0.02 mM
Reported higher intrinsic activity vs. K-phosphonate (0.96 mM)
Plasmopara viticola isolates; data to verify
Fungicide Grapevine Downy Mildew EC50

Pythium Blight Control Without Resistance Risk

A field study comparing phosphonate products for control of Pythium blight on creeping bentgrass found that no significant differences were detected in disease control among mefenoxam (a phenylamide fungicide) and two fosetyl-Al formulations [1].

Field Efficacy
Head-to-head
Statistically equivalent control vs. mefenoxam
Equivalent Pythium blight control, FRAC 33 rotation partner
Creeping bentgrass field trial context
Turfgrass Pythium Blight Resistance Management

In Vitro Activity Against Phytophthora cinnamomi

In vitro studies on the antifungal activity of phosphonates revealed that fosetyl-Al was highly inhibitory against Phytophthora cinnamomi, a key pathogen causing avocado root rot. The EC50 for fosetyl-Al was 54 μg/mL, while phosphorous acid (H3PO3) was more potent at 4 μg/mL. However, in vivo, both compounds provided equivalent control of root rot in Persea indica seedlings [1].

In Vitro EC50
Head-to-head
EC50 54 µg/mL
Lower in vitro potency vs. H3PO3 (4 µg/mL); in vivo equivalence observed
Phytophthora cinnamomi; systemic conversion context
Phytophthora Root Rot Avocado In Vitro

Bidirectional Systemic Mobility

Radiolabeled studies in tomato plants confirmed that fosetyl-Al is absorbed and migrates both downward and upward within the plant, demonstrating true bidirectional systemic mobility. During its movement, it is degraded to phosphorous acid, which is also mobile in both directions but tends to migrate preferentially towards the apex [1]. This contrasts with many systemic fungicides that are only xylem-mobile (acropetal).

Systemic Mobility
Class-level
Bidirectional xylem/phloem mobility confirmed
Supports root protection via foliar application
Tomato plant translocation study; source review
Systemic Translocation Phloem

No Confirmed Field Resistance

According to the Fungicide Resistance Action Committee (FRAC), fosetyl-Al is classified under FRAC Code 33 with a complex mode of action. As a result, there have been no confirmed cases of fungal resistance development to fosetyl-Al under practical field use conditions, despite its intensive use since its introduction in 1978 [1].

Resistance Risk
Class-level
0 confirmed field resistance cases since 1978
Low risk profile vs. single-site inhibitors
Commercial agricultural use context; data to verify
Resistance Management FRAC Fungicide

Synergistic Curative Activity with Propamocarb

A study on the post-infection (curative) activity of fungicides against Phytophthora infestans on tomato found that while metalaxyl-M and cymoxanil showed the best curative activity as single active ingredients, evidence of synergy was observed in mixtures containing fosetyl-Al + propamocarb [1].

Curative Synergy
Head-to-head
Synergistic response observed with propamocarb
Supports mixture synergy for late blight control
Post-infection greenhouse trial on tomato; source review
Tomato Late Blight Curative Activity Synergy

Fosetyl Application Scenarios


Grapevine Downy Mildew Management

For research or commercial programs targeting Plasmopara viticola, fosetyl-Al is a scientifically justified selection. Comparative EC50 data demonstrates that fosetyl-Al (0.50 ± 0.02 mM) is approximately twice as potent in vitro as a potassium phosphonate fertilizer (0.96 ± 0.45 mM) [1]. This higher intrinsic activity supports its use in spray programs where maximizing pathogen suppression with minimal active ingredient input is a priority.

Pythium Blight Control and Resistance Management

Fosetyl-Al is a strategically valuable tool for turfgrass managers facing Pythium blight. Field trials confirm that fosetyl-Al formulations provide statistically equivalent disease control to mefenoxam [1]. However, fosetyl-Al's distinct FRAC Code 33 classification and lack of confirmed field resistance make it an essential rotation partner to mitigate resistance development to phenylamide fungicides, thereby preserving the long-term efficacy of the entire disease management program.

Phytophthora Root Rot Control with Systemic Mobility

Fosetyl-Al's unique bidirectional systemic mobility—documented to move both upward and downward in tomato plants [1]—makes it particularly suitable for managing soilborne Phytophthora species. This property ensures that foliar applications can translocate to protect the root system, a critical advantage over xylem-only systemic fungicides. While phosphorous acid is more potent in vitro against P. cinnamomi (EC50 4 μg/mL vs 54 μg/mL for fosetyl-Al), both compounds provide equivalent in vivo control [2], confirming fosetyl-Al's practical efficacy in whole-plant protection scenarios.

Late Blight Curative Mix with Propamocarb

In situations where preventative fungicide applications against Phytophthora infestans on tomato are missed, a tank-mix containing fosetyl-Al and propamocarb is supported by evidence of synergistic post-infection curative activity [1]. While metalaxyl-M and cymoxanil may offer superior curative activity as single actives, the fosetyl-Al + propamocarb combination provides a distinct, synergistic option for late blight management, leveraging two different modes of action to enhance disease suppression after infection has occurred.

Application
Selection Property
Validation Focus
Grapevine Downy Mildew
Direct pathogen inhibition
In vitro potency and field efficacy against Plasmopara viticola
Turf Pythium Blight
FRAC 33 resistance management
Equivalent field control to phenylamides; rotation partner value
Soilborne Phytophthora
Bidirectional systemic mobility
Root protection efficacy following foliar application
Tomato Late Blight
Mixture synergy with propamocarb
Curative post-infection activity; enhanced disease suppression

Technical Documentation Hub

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38 linked technical documents
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